molecular formula C9H7ClF2O2 B14867836 2-(4-(Difluoromethyl)phenoxy)acetyl chloride

2-(4-(Difluoromethyl)phenoxy)acetyl chloride

Cat. No.: B14867836
M. Wt: 220.60 g/mol
InChI Key: HDHWLHPLSJAXHK-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 4-(difluoromethyl)phenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)phenoxy)acetyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions, although these are less common.

    Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate electrophilic aromatic substitution.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.

Major Products

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Nitrated or Halogenated Derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(4-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)phenol: Lacks the acetyl chloride group but shares the difluoromethyl-substituted phenoxy structure.

    2-(4-(Trifluoromethyl)phenoxy)acetyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-(4-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of both the difluoromethyl group and the acetyl chloride moiety

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenoxy]acetyl chloride

InChI

InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2

InChI Key

HDHWLHPLSJAXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)OCC(=O)Cl

Origin of Product

United States

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